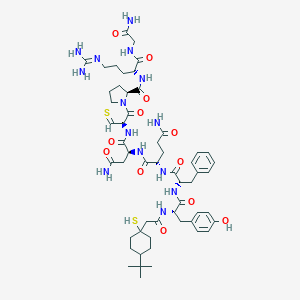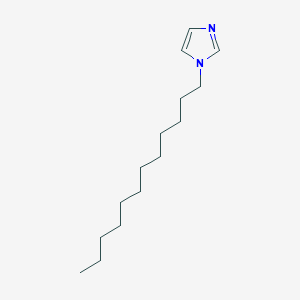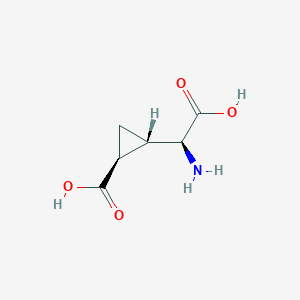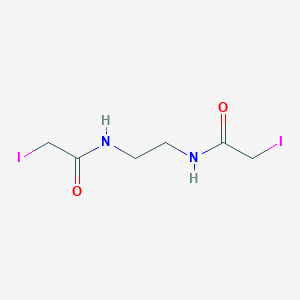
1,6-Bis(methylsulfonylsulfanyl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(methylsulfonylsulfanyl)hexane is an organic compound with the molecular formula C8H18O4S4. It is known for its unique structure, which includes two sulfonyl groups and two sulfanyl groups attached to a hexane backbone. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
1,6-Bis(methylsulfonylsulfanyl)hexane can be synthesized through several methods. One common synthetic route involves the reaction of 1,6-hexanedithiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the product and ensure consistent quality.
Análisis De Reacciones Químicas
1,6-Bis(methylsulfonylsulfanyl)hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,6-Bis(methylsulfonylsulfanyl)hexane has several applications in scientific research:
Chemistry: It is used as a crosslinking agent in polymer chemistry, helping to create stable polymer networks.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules through sulfhydryl group conjugation.
Medicine: Research has explored its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mecanismo De Acción
The mechanism of action of 1,6-Bis(methylsulfonylsulfanyl)hexane involves its ability to form covalent bonds with sulfhydryl groups in proteins and other biomolecules. This interaction can modify the structure and function of these molecules, leading to various biological effects. The compound’s sulfonyl groups are particularly reactive, making it a useful tool in biochemical research .
Comparación Con Compuestos Similares
1,6-Bis(methylsulfonylsulfanyl)hexane can be compared to other similar compounds, such as:
1,6-Bis(methylsulfinyl)hexane: This compound has sulfinyl groups instead of sulfonyl groups, which affects its reactivity and applications.
1,6-Hexanedithiol: This compound lacks the sulfonyl groups and is primarily used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its dual sulfonyl and sulfanyl groups, which provide a versatile platform for various chemical reactions and applications.
Propiedades
IUPAC Name |
1,6-bis(methylsulfonylsulfanyl)hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S4/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOMRMVPHYQHQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391785 |
Source


|
| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-01-9 |
Source


|
| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














